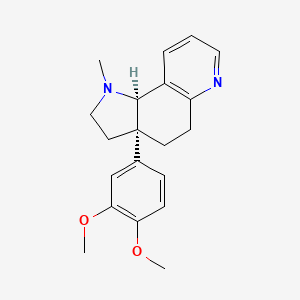
2,7-Dinitronaphthalene
概要
説明
2,7-Dinitronaphthalene is a type of dinitronaphthalene . It has been used for the cyclodextrin distribution capillary electrochromatographic separation of naphthalene compounds .
Synthesis Analysis
A simple method for the preparation of dinitronaphthalene from the nitration reaction of 1-nitronaphthalene with NO2 as nitration reagent under mild conditions has been successfully developed . The results indicated that Ni (CH3COO)2·4H2O catalyst shows better catalytic performances .Chemical Reactions Analysis
Kinetics and ESR studies of intramolecular electron-transfer reactions of the radical anion of 2,7-dinitronaphthalene in various polar aprotic solvents have been studied . 2,7-Dinitronaphthalene undergoes mononitration to afford 1:3:6:8-tetranitronapthalene .科学的研究の応用
Intramolecular Electron-Transfer Reactions
Kinetics and ESR studies of intramolecular electron-transfer reactions of the radical anion of 2,7-dinitronaphthalene in various polar aprotic solvents have been studied . This application is important in understanding the behavior of this compound in different solvents .
Mononitration
2,7-Dinitronaphthalene undergoes mononitration to afford 1:3:6:8-tetranitronapthalene . This reaction is significant in the field of organic chemistry, particularly in the synthesis of other nitro compounds .
Capillary Electrochromatographic Separation
2,7-Dinitronaphthalene has been used for the cyclodextrin distribution capillary electrochromatographic separation of naphthalene compounds . This application is crucial in the separation and analysis of complex mixtures in analytical chemistry .
Mass Spectral Fragmentation
The mass spectral fragmentation processes and pathways of a series of nitro, dinitronaphthalene, and trinitro derivatives of naphthalene have been studied . This application is essential in the field of mass spectrometry to understand the fragmentation patterns of these compounds .
Explosives
Dinitronaphthalene shows weak explosive properties, and only trinitronaphthalene may be considered as an explosive . Tetranitronaphthalene is as powerful an explosive as TNT . The advantage of nitronaphthalenes is that they are only slightly toxic, as opposed to the high toxicity of TNT .
Regioselective Nitration
The catalytic properties of PW/HZSM-5 in the regioselective nitration of naphthalene to dinitronaphthalene were investigated . This application is significant in the field of catalysis and organic synthesis .
作用機序
Target of Action
It’s known that the compound undergoes intramolecular electron-transfer reactions . This suggests that it may interact with molecules or structures within the cell that can accept or donate electrons, such as redox enzymes or electron transport chains.
Mode of Action
2,7-Dinitronaphthalene interacts with its targets through intramolecular electron-transfer reactions . This process involves the movement of an electron from one part of the molecule to another, which can result in changes to the molecule’s structure and reactivity .
Result of Action
Its ability to undergo intramolecular electron-transfer reactions suggests it could potentially influence cellular redox status and related processes .
Action Environment
The action of 2,7-Dinitronaphthalene can be influenced by various environmental factors. For instance, the rate of its intramolecular electron-transfer reactions can vary depending on the solvent used . This suggests that the compound’s action, efficacy, and stability could be affected by the cellular environment and potentially by external conditions as well.
Safety and Hazards
将来の方向性
Future research on 2,7-Dinitronaphthalene could focus on further understanding its intramolecular electron transfer mechanism . Additionally, the development of a green, simple, and environmentally benign process for the selective synthesis of desired isomer in the liquid phase nitration of aromatic compounds is urgently desirable from both synthetic and industrial points of view .
特性
IUPAC Name |
2,7-dinitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-2-4-10(12(15)16)6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDWAIQLYHEUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179525 | |
| Record name | Naphthalene, 2,7-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24824-27-9 | |
| Record name | 2,7-Dinitronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24824-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dinitronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2,7-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dinitronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-DINITRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ2UM95XLW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



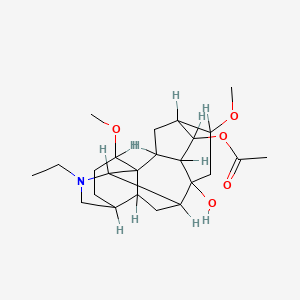
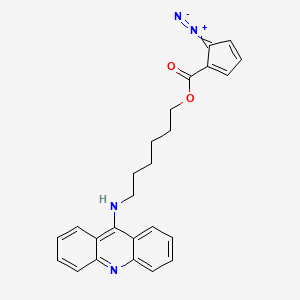


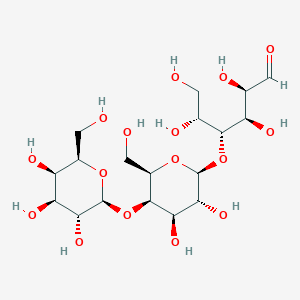
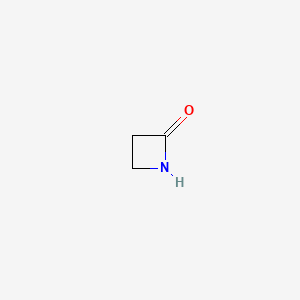

![8-Tricyclo[5.2.1.02,6]decanyloxymethanedithioate](/img/structure/B1220533.png)
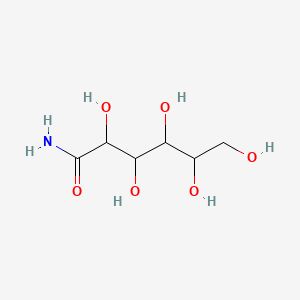

![(1S,3S,5R,10R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol](/img/structure/B1220537.png)


